Methyl 2-acetyl-6-iodoisonicotinate
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Overview
Description
Methyl 2-acetyl-6-iodoisonicotinate is an organic compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol This compound is a derivative of isonicotinic acid, featuring an iodine atom at the 6-position and an acetyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-iodoisonicotinate typically involves the iodination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-acetylisonicotinic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 6-position. The resulting 2-acetyl-6-iodoisonicotinic acid is then esterified with methanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the acetyl group can produce carboxylic acids.
Scientific Research Applications
Methyl 2-acetyl-6-iodoisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-iodoisonicotinate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine atom can participate in halogen bonding, which can influence molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodoisonicotinate: Lacks the acetyl group at the 2-position, making it less reactive in certain chemical reactions.
Methyl 2-acetylisonicotinate: Lacks the iodine atom at the 6-position, affecting its ability to participate in halogen bonding and substitution reactions.
Methyl 6-iodoisonicotinate:
Uniqueness
Methyl 2-acetyl-6-iodoisonicotinate is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
methyl 2-acetyl-6-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8INO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChI Key |
LJOLSLNZPIOYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)I |
Origin of Product |
United States |
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